PHD2 Inhibitory Potency: 2.5 nM IC50 for (3R,4R)-4-(4-ethylpiperazin-1-yl)pyrrolidin-3-ol vs. 1.5 nM and 20 nM for Comparators
(3R,4R)-4-(4-ethylpiperazin-1-yl)pyrrolidin-3-ol exhibits a potent inhibitory concentration (IC50) of 2.5 nM against PHD2, as determined by a FLAG-tagged assay in baculovirus-infected insect Sf9 cells [1]. This potency positions it as a high-affinity PHD2 binder. For comparison, another PHD2 inhibitor in the same structural class, BDBM50385787 (CHEMBL2041174), shows an IC50 of 1.5 nM, while a structurally distinct PHD2 inhibitor, BDBM50424584 (CHEMBL2312530), displays an IC50 of 20 nM [2][3]. This demonstrates that (3R,4R)-4-(4-ethylpiperazin-1-yl)pyrrolidin-3-ol possesses a differentiated and quantifiable potency level that is not universal across all PHD2 inhibitors.
| Evidence Dimension | Inhibitory Potency (IC50) against Prolyl Hydroxylase Domain-containing protein 2 (PHD2) |
|---|---|
| Target Compound Data | 2.5 nM |
| Comparator Or Baseline | BDBM50385787 (CHEMBL2041174): 1.5 nM; BDBM50424584 (CHEMBL2312530): 20 nM |
| Quantified Difference | 1.7-fold less potent than BDBM50385787; 8-fold more potent than BDBM50424584 |
| Conditions | Inhibition of FLAG-tagged PHD2 expressed in baculovirus infected insect Sf9 cells using biotinyl-DLDLEMLAPYIPMDDDFQL as substrate |
Why This Matters
This quantitative differentiation in PHD2 affinity enables precise selection for experimental systems requiring a specific level of HIF pathway modulation, which is critical for applications ranging from anemia research to ischemia-reperfusion injury studies.
- [1] BindingDB. (n.d.). BDBM50385832 (CHEMBL2043004) - Affinity Data for PHD2. Retrieved April 17, 2026, from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50385832 View Source
- [2] BindingDB. (n.d.). BDBM50385787 (CHEMBL2041174) - Affinity Data for PHD2. Retrieved April 17, 2026, from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50385787 View Source
- [3] BindingDB. (n.d.). BDBM50424584 (CHEMBL2312530) - Affinity Data for PHD2. Retrieved April 17, 2026, from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50424584 View Source
